![molecular formula C16H20F3NO3 B13667754 1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13667754.png)
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H20F3NO3 and a molecular weight of 331.33 g/mol . This compound features a pyrrolidine ring substituted with a trifluoromethoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and medicinal chemistry due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the trifluoromethoxyphenyl group is coupled with a halogenated pyrrolidine.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine undergoes several types of chemical reactions:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotection and palladium catalysts for coupling reactions . Major products formed from these reactions include various substituted pyrrolidines and deprotected amines.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine can be compared with other pyrrolidine derivatives:
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine: Similar in structure but with the trifluoromethoxy group at a different position, leading to different chemical and biological properties.
Pyrrolidine-2,5-diones: These compounds have different functional groups and exhibit distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C16H20F3NO3 |
|---|---|
Molekulargewicht |
331.33 g/mol |
IUPAC-Name |
tert-butyl 3-[3-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-8-7-12(10-20)11-5-4-6-13(9-11)22-16(17,18)19/h4-6,9,12H,7-8,10H2,1-3H3 |
InChI-Schlüssel |
IYALYAVWKQIGKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile](/img/structure/B13667671.png)
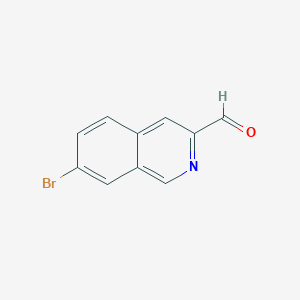
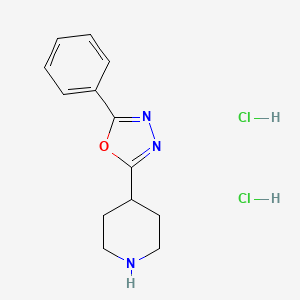
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B13667678.png)
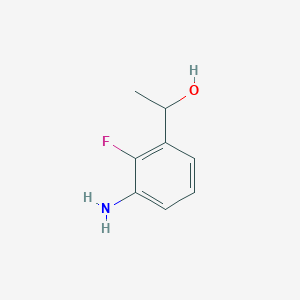
![8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667683.png)

![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
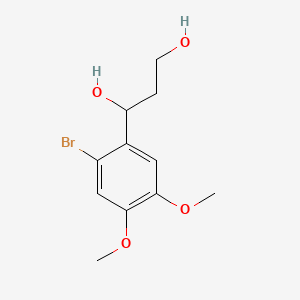
![5-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13667732.png)
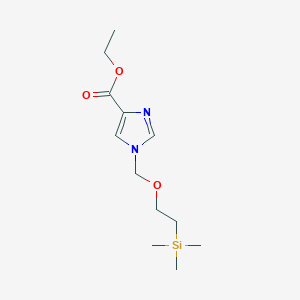
![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![5-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13667743.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667751.png)
